3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a methyl group at the third position, an ortho-tolyl group at the fifth position, and a carboxylic acid group at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-oxobutanoic acid with o-toluidine in the presence of a dehydrating agent can lead to the formation of the desired pyrrole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction may produce 3-methyl-5-(o-tolyl)-1H-pyrrole-2-methanol.
Scientific Research Applications
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as conductive polymers or dyes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the aromatic pyrrole ring can engage in π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparison with Similar Compounds
- 3-Methyl-5-phenyl-1H-pyrrole-2-carboxylic acid
- 3-Methyl-5-(p-tolyl)-1H-pyrrole-2-carboxylic acid
- 3-Methyl-5-(m-tolyl)-1H-pyrrole-2-carboxylic acid
Comparison: Compared to similar compounds, 3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid is unique due to the specific positioning of the methyl and ortho-tolyl groups. This structural arrangement can influence its chemical reactivity, physical properties, and biological activities. For instance, the ortho-tolyl group may introduce steric hindrance, affecting the compound’s ability to undergo certain reactions or interact with biological targets.
Biological Activity
3-Methyl-5-(o-tolyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a methyl group and an o-tolyl group, which contribute to its unique chemical properties and biological interactions. Research into its biological activity has revealed promising applications in antimicrobial and anti-inflammatory domains.
Antimicrobial Properties
Several studies have highlighted the antimicrobial activity of pyrrole derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, demonstrating significant inhibition of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A recent study synthesized a series of pyrrole derivatives, including those with similar structures to this compound. The results indicated that these compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) often below 0.016μg/mL against resistant strains of Mycobacterium tuberculosis .
Anti-inflammatory Properties
Research also suggests that compounds within the pyrrole class may possess anti-inflammatory properties. This is attributed to their ability to modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines.
The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes and receptors involved in inflammatory responses. By binding to these targets, the compound can potentially alter their activity, leading to reduced inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. The presence of the o-tolyl group is believed to enhance lipophilicity and facilitate better membrane penetration, which is essential for antimicrobial activity.
Comparative Analysis
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Methyl and o-tolyl groups enhance activity | Antimicrobial, anti-inflammatory |
2-Methyl-5-(p-tolyl)-1H-pyrrole-3-carboxylic acid | p-Tolyl group alters reactivity | Moderate antibacterial properties |
5-(p-Tolyl)-1H-pyrrole-3-carboxylic acid | Lacks methyl group | Reduced biological activity |
This table illustrates how variations in structure can lead to differences in biological activity among pyrrole derivatives.
In Vitro Studies
In vitro studies have consistently demonstrated that derivatives of pyrrole exhibit antimicrobial properties against various pathogens. For instance, a study reported that certain synthesized pyrrole compounds showed strong antibacterial effects against Staphylococcus aureus and Escherichia coli, making them potential candidates for further development as therapeutic agents .
Future Directions
Further research is needed to explore the full potential of this compound in clinical settings. Investigations into its pharmacokinetics, toxicity profiles, and mechanisms of action will be essential for advancing this compound towards therapeutic applications.
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-methyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-8-5-3-4-6-10(8)11-7-9(2)12(14-11)13(15)16/h3-7,14H,1-2H3,(H,15,16) |
InChI Key |
IIYUPFWNJDSVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(N2)C(=O)O)C |
Origin of Product |
United States |
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